molecular formula C11H14O B12536990 2-Methyl-4-phenylbut-3-en-1-ol CAS No. 678144-90-6

2-Methyl-4-phenylbut-3-en-1-ol

Cat. No.: B12536990
CAS No.: 678144-90-6
M. Wt: 162.23 g/mol
InChI Key: ICQGZSWKLHHNPD-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylbut-3-en-1-ol is an organic compound with the molecular formula C11H14O. It is a colorless liquid that is used in various chemical reactions and has applications in different fields of scientific research. The compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-4-phenylbut-3-en-1-ol involves the reduction of 4-phenyl-3-buten-2-one using sodium borohydride in ethanol. The reaction is typically carried out at low temperatures to ensure the selective reduction of the carbonyl group to the corresponding alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative reducing agents and solvents may be explored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-4-phenylbut-3-en-2-one or 2-Methyl-4-phenylbutanoic acid.

    Reduction: 2-Methyl-4-phenylbutanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-4-phenylbut-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylbut-3-en-1-ol involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, which plays a crucial role in its reactivity. The presence of the phenyl group enhances its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenylbut-3-en-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in organic synthesis and various research applications.

Properties

CAS No.

678144-90-6

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C11H14O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3

InChI Key

ICQGZSWKLHHNPD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C=CC1=CC=CC=C1

Origin of Product

United States

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